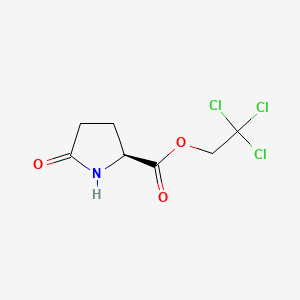

2,2,2-Trichloroethyl 5-oxo-L-prolinate

Description

Structure

3D Structure

Properties

CAS No. |

54778-36-8 |

|---|---|

Molecular Formula |

C7H8Cl3NO3 |

Molecular Weight |

260.5 g/mol |

IUPAC Name |

2,2,2-trichloroethyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H8Cl3NO3/c8-7(9,10)3-14-6(13)4-1-2-5(12)11-4/h4H,1-3H2,(H,11,12)/t4-/m0/s1 |

InChI Key |

UHZBUEBSVFCHDH-BYPYZUCNSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)OCC(Cl)(Cl)Cl |

Canonical SMILES |

C1CC(=O)NC1C(=O)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Contextual Significance of Pyroglutamic Acid Derivatives in Synthesis

L-Pyroglutamic acid, a cyclic lactam derived from the essential amino acid L-glutamic acid, is a prominent member of the "chiral pool." researchgate.netbenthamdirect.comwikipedia.org The chiral pool consists of readily available, inexpensive, and enantiomerically pure compounds provided by nature that serve as powerful starting materials in asymmetric synthesis. researchgate.netwikipedia.org The use of these building blocks allows chemists to efficiently construct complex target molecules while preserving the inherent chirality of the starting material. wikipedia.org

Pyroglutamic acid and its derivatives are particularly valuable due to their rigid bicyclic structure and multiple functional groups that can be selectively modified. researchgate.netbenthamdirect.com These include a lactam carbonyl, a carboxylic acid, and a secondary amine, which can be transformed to create a wide array of other molecules. researchgate.netbenthamdirect.com For decades, chemists have utilized pyroglutamic acid as a precursor for synthesizing a variety of biologically active compounds, including natural products and pharmaceuticals like ACE inhibitors. researchgate.netbenthamdirect.commdpi.com Its versatility has led to extensive research into new methods for creating highly functionalized pyroglutamic acid derivatives. acs.orgfigshare.com

The inherent chirality and conformational rigidity of the pyroglutamic acid framework make it an excellent scaffold for controlling stereochemistry in subsequent reactions. researchgate.netnih.gov By starting with L-pyroglutamic acid, chemists can introduce new stereocenters with a high degree of control, a crucial aspect in the synthesis of enantiomerically pure drugs and other bioactive molecules. researchgate.netcapes.gov.brmdpi.com

Strategic Role of the 2,2,2 Trichloroethyl Moiety in Chemical Transformations

The 2,2,2-trichloroethyl (Tce) group is employed in organic synthesis primarily as a protecting group for carboxylic acids, alcohols, and phosphates. chimia.chnih.govcdnsciencepub.com A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and easy to remove selectively without affecting other functional groups.

The Tce group, often introduced via its chloroformate (Troc-Cl) or by esterification with 2,2,2-trichloroethanol (B127377), is stable under various conditions, including strongly acidic and nucleophilic environments. cdnsciencepub.comtotal-synthesis.comchem-station.com This stability makes it compatible with many synthetic transformations. total-synthesis.comchem-station.com

The key feature of the Tce ester is its unique deprotection mechanism. Unlike common esters like methyl or ethyl esters that require harsh acidic or basic hydrolysis for cleavage, the Tce group is removed under mild, reductive conditions. cdnsciencepub.comtandfonline.com The most common method involves the use of zinc dust in acetic acid or other solvents. chimia.chcdnsciencepub.comchem-station.com This process occurs via a reductive elimination (specifically, a β-elimination) mechanism, which regenerates the carboxylic acid and produces non-interfering byproducts like 1,1-dichloroethene and carbon dioxide. chimia.chchem-station.com

This orthogonality—the ability to be removed without affecting other common protecting groups like Boc (acid-labile) or Fmoc (base-labile)—is a significant advantage in multi-step syntheses of complex molecules such as peptides and nucleotides. cdnsciencepub.comtotal-synthesis.com Researchers have also developed alternative, milder methods for Tce cleavage using reagents like sodium telluride or titanocene (B72419) catalysis to avoid acidic conditions entirely. chimia.chtandfonline.comnih.govtandfonline.com

Overview of Ester Chemistry in Complex Molecule Construction

Esters are one of the most fundamental and widely used functional groups for the protection of carboxylic acids in the synthesis of complex molecules. chimia.chtandfonline.com The formation of an ester temporarily masks the acidic proton and nucleophilicity of the carboxylate, allowing other chemical transformations to be performed on the molecule without interference from the carboxylic acid group. tandfonline.com

The 2,2,2-trichloroethyl ester, as used in 2,2,2-Trichloroethyl 5-oxo-L-prolinate, fits into this strategy by providing an option for deprotection under reductive conditions that are orthogonal to many other protecting groups. cdnsciencepub.comtandfonline.com This is particularly useful in peptide synthesis, where different protecting groups are needed for the N-terminus, C-terminus, and amino acid side chains. cdnsciencepub.comresearchgate.net The ability to selectively remove the Tce group from the C-terminus while leaving other protecting groups intact is a valuable tool for building peptide chains step-by-step. cdnsciencepub.com The development of new ester protecting groups and milder cleavage conditions remains an active area of research to enhance chemoselectivity and improve yields in the synthesis of intricate molecules. tandfonline.com

Research Landscape and Potential Directions for 2,2,2 Trichloroethyl 5 Oxo L Prolinate

Chemical Synthesis Approaches to 5-oxo-L-prolinate Esters

The formation of esters from 5-oxo-L-proline (also known as L-pyroglutamic acid) can be achieved through several synthetic pathways. ebi.ac.uk These methods are designed to be efficient and to maintain the integrity of the chiral center at the C5 position.

Direct Esterification and Acylation Processes of 5-oxo-L-proline

Direct esterification of 5-oxo-L-proline is a common method for producing its corresponding esters. This typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of proline methyl ester hydrochloride can be achieved by reacting L-proline with thionyl chloride and then with methanol. google.com A similar principle applies to the formation of other esters, where the choice of alcohol determines the resulting ester group.

Acylation processes can also be employed. This might involve the activation of the carboxylic acid group of 5-oxo-L-proline to form a more reactive species, such as an acyl chloride or an anhydride (B1165640), which then readily reacts with the desired alcohol.

Preparation of 2,2,2-Trichloroethyl Esters from Acid Chlorides

A well-established method for preparing 2,2,2-trichloroethyl esters involves the reaction of an acid chloride with 2,2,2-trichloroethanol (B127377). cdnsciencepub.com This nucleophilic acyl substitution reaction is generally efficient. youtube.com The process begins with the conversion of the carboxylic acid, in this case, N-protected 5-oxo-L-proline, to its corresponding acid chloride, often using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then treated with 2,2,2-trichloroethanol to yield the desired 2,2,2-trichloroethyl ester. The 2,2,2-trichloroethyl group is a useful protecting group for carboxylic acids in peptide synthesis and can be selectively removed under reductive conditions, for example, using zinc in acetic acid. cdnsciencepub.com

Palladium-Catalyzed Reactions for Trichloroethyl Diazoacetate Precursors

Palladium-catalyzed cross-coupling reactions offer a sophisticated method for synthesizing certain trichloroethyl esters, particularly aryl- and vinyldiazoacetates. nih.govemory.edu While not a direct synthesis of this compound itself, this methodology is crucial for creating precursors that can be used in further synthetic transformations. nih.gov The reaction typically involves the coupling of a trichloroethyl diazoacetate with an aryl or vinyl halide in the presence of a palladium catalyst. nih.govemory.edu These resulting trichloroethyl aryl- and vinyldiazoacetates are versatile reagents in rhodium-carbene chemistry. nih.govresearchgate.net

Considerations for Chiral Synthesis and Stereochemical Control

Maintaining the stereochemical integrity of the starting material is paramount in the synthesis of chiral molecules like this compound.

Retention of L-Configuration in the 5-oxo-L-prolinate Core

The synthesis of this compound must be conducted under conditions that prevent racemization at the chiral center of the pyroglutamate core. The L-configuration is crucial for the biological activity of many proline derivatives. nih.gov Methods such as the use of acid chlorides for esterification are generally considered to proceed with retention of configuration, especially when the reaction conditions are carefully controlled. cdnsciencepub.com

Asymmetric Induction in Related Trichloroethylated Intermediates

In the broader context of synthesizing complex molecules, achieving high levels of asymmetric induction is a key challenge. For reactions involving trichloroethylated intermediates, the stereochemical outcome can be influenced by various factors, including the choice of catalyst and reaction conditions. For example, in palladium-catalyzed reactions, the ligand coordinated to the palladium center can play a significant role in determining the stereoselectivity of the transformation. slideshare.netresearchgate.net Similarly, in conjugate addition reactions, the geometry of the olefin and the nature of substituents can dictate the stereochemical course of the cyclization. researchgate.net

Interactive Data Table: Synthetic Methods for Pyroglutamate Esters

| Method | Description | Key Reagents | Relevant Section |

|---|---|---|---|

| Direct Esterification | Reaction of 5-oxo-L-proline with an alcohol in the presence of an acid catalyst. | 5-oxo-L-proline, Alcohol, Acid Catalyst | 2.1.1 |

| From Acid Chlorides | Conversion of the carboxylic acid to an acid chloride, followed by reaction with an alcohol. | Thionyl Chloride, 2,2,2-Trichloroethanol | 2.1.2 |

| Palladium-Catalyzed Coupling | Cross-coupling of a diazoacetate with a halide to form precursors. | Palladium Catalyst, Trichloroethyl Diazoacetate, Aryl/Vinyl Halide | 2.1.3 |

Influence of Reaction Conditions on Enantiomeric and Diastereomeric Excess

The stereochemical outcome of synthetic routes producing pyroglutamate esters is highly sensitive to various reaction parameters. The enantiomeric excess (ee) and diastereomeric excess (de) can be precisely controlled by modifying catalysts, substrates, protecting groups, and solvents.

Catalyst control is a primary strategy for achieving high stereoselectivity. In silver-catalyzed asymmetric conjugate additions of glycine (B1666218) imine esters to α,β-unsaturated esters, the choice of ligand enantiomer in combination with the geometry of the alkene substrate enables access to all four possible product stereoisomers with high selectivity. rsc.org This method allows for a stereodivergent synthesis of chiral pyroglutamic acid esters. rsc.org Similarly, cyclopropenimine catalysts have been used for the Michael addition of amino ester imines, yielding enantioenriched α-substituted glutamates which can be converted to pyroglutamates. nih.govbeilstein-journals.org The structure of the catalyst and the substituents on the imine substrate significantly impact reaction efficiency and stereoselectivity. nih.govbeilstein-journals.org For instance, using an aminoindanol-derived cyclopropenimine catalyst improved enantioselectivity to 89% ee. nih.govbeilstein-journals.org

Another approach involves carbonyl catalysis using chiral pyridoxal (B1214274), a vitamin B6 derivative. nih.gov This method facilitates the direct asymmetric conjugate addition of glycinate (B8599266) to α,β-unsaturated esters, producing various chiral pyroglutamic acid esters with high enantioselectivities, ranging from 81-97% ee, after in situ lactamization. nih.gov This reaction yields both trans and cis diastereomers, which can be separated by chromatography. nih.govresearchgate.net

The nature of the substrates and protecting groups also plays a crucial role. In the diastereoselective alkylation of L-proline ester enolates, the choice of the alkylating agent and the N-protecting group (e.g., N-Boc vs. N-benzoyl) dictates the diastereoselectivity of the reaction. nih.gov Furthermore, the substituent on the amino ester imine substrate can dramatically affect the reaction time, yield, and enantioselectivity in catalyzed Michael additions. nih.govbeilstein-journals.org Changing an imine aryl substituent from p-chlorophenyl to o-chlorophenyl or 2,4-dichlorophenyl can alter the ratio of the desired Michael adduct to an undesired cycloadduct byproduct, highlighting the electronic sensitivity of the reaction's selectivity. nih.govbeilstein-journals.org

Solvent choice can also profoundly influence stereochemical control. rsc.org Solvents that are strong Lewis bases have been shown to induce high enantiomeric excess in certain asymmetric reactions. rsc.org This effect is attributed not to a change in the reaction mechanism, but to specific solute-solvent interactions that "prepare" the flexible molecule in a specific conformation. rsc.org In this conformation, the energy barriers for the formation of different enantiomers are sufficiently differentiated to result in a high ee. rsc.org

Table 1: Influence of Catalyst and Imine Substituent on Enantioselectivity (ee) in a Cyclopropenimine-Catalyzed Michael Addition Data derived from a study on the enantioselective synthesis of α-substituted glutamates and pyroglutamates. nih.govbeilstein-journals.org

| Catalyst | Imine Substituent | Conversion (%) | Enantiomeric Excess (ee) (%) | Product Ratio (Michael Adduct:Cycloadduct) |

| Cyclopropenimine 4 | p-Chlorophenyl | 90 | 84 | 4:1 |

| Aminoindanol-derived 5 | p-Chlorophenyl | >95 | 89 | 4:1 |

| Larger Ring-containing 6 | p-Chlorophenyl | 70 | 89 | 6:1 |

| Aminoindanol-derived 5 | o-Chlorophenyl | >95 | 89 | 2.5:1 |

| Aminoindanol-derived 5 | 2,4-Dichlorophenyl | >95 | 91 | 1:2 |

Potential for Enzymatic Synthesis Approaches

Enzymatic methods offer promising alternatives to traditional chemical synthesis for producing pyroglutamate derivatives, often providing high selectivity under mild reaction conditions. While direct enzymatic synthesis of this compound is not extensively documented, conceptual strategies based on known biocatalytic transformations are highly viable.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are widely recognized as suitable enzymes for esterification and transesterification reactions. nih.gov These properties make them ideal candidates for the synthesis of pyroglutamate esters. A key strategy involves the lipase-catalyzed acylation of pyroglutamic acid or its simpler esters with various alcohols.

Research has demonstrated the successful synthesis of dodecyl pyroglutamate through a two-step process where a pyroglutamic acid alkyl ester intermediate is formed. nih.govresearchgate.net In these studies, various lipases were tested, with the lipase (B570770) from Candida antarctica B (CALB) proving most effective, achieving a 73% formation of the desired ester in 6 hours and a final molar yield of 79%. nih.govresearchgate.net This biocatalytic approach was found to be more efficient than chemical catalysis using an Amberlyst IR120H ion exchange resin, which yielded 69%. nih.govresearchgate.net The use of an ethyl pyroglutamate intermediate was noted to be advantageous due to its improved solubility in the reaction solvent compared to free pyroglutamic acid. cirad.fr

The versatility of lipases in acylation is well-established for various substrates, including complex carbohydrates like levoglucosan (B13493) and N-acetylneuraminic acid derivatives. nih.govrsc.orgnih.gov For example, CALB has been used to catalyze the acylation of levoglucosan with different acyl donors in a continuous flow system, demonstrating the scalability of such enzymatic processes. nih.govrsc.org This broad applicability suggests that lipase-catalyzed acylation of pyroglutamic acid with 2,2,2-trichloroethanol is a conceptually sound and feasible synthetic route.

Beyond lipase-catalyzed esterification, other biocatalytic pathways exist for the synthesis and derivatization of the core pyroglutamate structure. A primary enzymatic route for the formation of the pyroglutamate ring itself involves the enzyme glutaminyl cyclase. nih.govresearchgate.net This enzyme catalyzes the intramolecular cyclization of N-terminal glutamine residues in peptides and proteins to form a pyroglutamyl residue, a common post-translational modification. nih.govresearchgate.netthieme-connect.de This natural process highlights a specific biocatalytic tool for creating the fundamental pyroglutamate scaffold from a readily available amino acid precursor. thieme-connect.de

The enzymatic portfolio for pyroglutamate also includes enzymes for its degradation. The enzyme 5-oxo-prolinase catalyzes the reverse reaction, converting pyroglutamic acid back into glutamic acid. thieme-connect.de The existence of enzymes for both the formation and opening of the lactam ring provides a basis for dynamic biocatalytic systems.

Furthermore, the principles of enzymatic catalysis have inspired the development of biomimetic systems. researchgate.net For example, a dual catalytic system using pyridoxal and a Neodymium catalyst has been developed to mimic the function of enzymes in activating glycinate for conjugate addition, leading to the formation of chiral pyroglutamic acid esters. researchgate.net These biomimetic approaches, which replicate the high efficiency and stereoselectivity of enzymes, represent another advanced strategy for synthesizing complex pyroglutamate derivatives. researchgate.net

Reactivity of the 2,2,2-Trichloroethyl Ester Group

The 2,2,2-trichloroethyl ester is a valuable protecting group for carboxylic acids due to its stability under a range of conditions and its susceptibility to selective removal without affecting other sensitive functionalities. nih.govresearchgate.net

Selective Deprotection Strategies (e.g., Reductive Cleavage)

The primary method for the cleavage of the 2,2,2-trichloroethyl ester group is through reductive methods. These strategies are favored for their mildness and high selectivity, leaving other protecting groups like benzyloxycarbonyl (Cbz) and tert-butyl esters intact. researchgate.net

The classical and most common method involves the use of a metal, typically zinc dust, in an acidic medium such as acetic acid. researchgate.net The mechanism proceeds via a metal-halogen exchange, which generates a β-metallated ester intermediate. This intermediate then undergoes a 1,2-elimination to release the deprotected carboxylate and 1,1-dichloroethene. chimia.ch

More recently, catalytic methods have been developed to improve the efficiency and mildness of the deprotection. One such method employs titanocene (B72419) dichloride (Cp2TiCl2) as a catalyst and zinc dust as the stoichiometric reducing agent. chimia.ch This radical-based method operates under neutral, non-aqueous conditions at room temperature. The proposed mechanism involves an initial halogen-atom-abstraction by the active Cp2TiCl catalyst to form a carbon-centered radical, which is then further reduced to a β-metallated ester that fragments. chimia.ch

Below is a table summarizing common reductive deprotection strategies for the 2,2,2-trichloroethyl ester group.

| Reagent System | Solvent | Conditions | Comments |

| Zinc (Zn) / Acetic Acid (AcOH) | Acetic Acid | Room Temperature | Classical method; effective and widely used. researchgate.net |

| Cadmium (Cd) / Acetic Acid (AcOH) | Aqueous Acetic Acid | Room Temperature | Similar to Zn/AcOH but uses a more toxic metal. chimia.ch |

| Samarium(II) Iodide (SmI2) | Tetrahydrofuran (B95107) (THF) | Room Temperature | Acts as a single electron transfer agent; very mild but expensive. chimia.ch |

| Titanocene Dichloride (Cp2TiCl2) / Zinc (Zn) | Tetrahydrofuran (THF) | Room Temperature | Catalytic radical method; avoids acidic and aqueous conditions. chimia.ch |

Transesterification and Other Ester Transformations

While the 2,2,2-trichloroethyl ester is primarily designed for removal via reductive cleavage, it can, like other esters, undergo transesterification. However, this transformation is not its primary intended reaction pathway in synthetic applications. The conditions required for transesterification, typically involving strong acid or base catalysis with an excess of a new alcohol, can often be harsher than the selective deprotection conditions. For instance, potassium cyanide has been noted as an efficient catalyst for the alcoholysis of N-Boc pyroglutamates, which could be considered a form of transesterification or nucleophilic ring-opening depending on the specific substrate and conditions. researchgate.netdoi.org

Stability under Various Reaction Conditions

A key advantage of the 2,2,2-trichloroethyl ester is its stability under conditions used to remove other common protecting groups. It is stable to the acidic conditions (e.g., HBr in acetic acid, trifluoroacetic acid) used to cleave benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups, respectively. researchgate.netnumberanalytics.com It is also stable to the basic conditions (e.g., piperidine) used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) group. numberanalytics.com This orthogonal stability allows for precise, sequential deprotection steps in the synthesis of complex molecules like peptides. researchgate.net However, the ester can be cleaved under harsh basic conditions that promote hydrolysis. nih.gov

Reactions Involving the 5-oxo-L-prolinate (Pyroglutamate) Ring System

The pyroglutamate moiety is a five-membered lactam ring that possesses its own characteristic reactivity, centered on the amide (lactam) carbonyl group.

Nucleophilic Additions to the Carbonyl Functionality

The carbonyl carbon of the lactam in the pyroglutamate ring is electrophilic and susceptible to attack by nucleophiles. youtube.com While less reactive than a ketone carbonyl, it can undergo nucleophilic addition, which is often the initial step in ring-opening reactions. researchgate.netdoi.org The reactivity can be enhanced by N-activation, for example, through the use of an N-Boc protecting group which makes the ring more susceptible to nucleophilic attack. doi.org Various nucleophiles, including amines, alcohols, and thiols, can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that can subsequently undergo ring cleavage. researchgate.netdoi.org

Ring-Opening and Rearrangement Pathways

The most significant reaction pathway for the pyroglutamate ring system involves nucleophilic ring-opening. This transformation converts the cyclic pyroglutamate structure into a linear glutamic acid derivative. doi.org These reactions provide a route to synthesize a variety of γ-substituted glutamic acid derivatives. researchgate.netdoi.org

The reaction is often catalyzed and can be highly regioselective. For instance, N-Boc protected pyroglutamates can be opened by a variety of heteronucleophiles, such as alcohols and amines, to yield the corresponding esters and amides of glutamic acid. doi.org These reactions can be performed in solution or on a solid phase, allowing for the generation of diverse chemical libraries. doi.org

| Nucleophile | Catalyst/Conditions | Product Type |

| Alcohols | Potassium Cyanide (KCN) / THF | γ-Ester of Glutamic Acid doi.org |

| Amines | Mild basic conditions | γ-Amide of Glutamic Acid (Pyroglutamides) acs.org |

| Thiols | Potassium Cyanide (KCN) / THF | γ-Thioester of Glutamic Acid doi.org |

| Carbon Nucleophiles | Various | δ-Oxo, α-amino acids doi.org |

In addition to simple ring-opening, the pyroglutamate ring can undergo more complex rearrangement reactions. A notable example is the pyroglutamate-hydantoin rearrangement. When a pyroglutamate is treated with sodium hydride and an isocyanate, a ring transformation occurs, yielding functionalized hydantoins. umn.edu This process involves a novel ring-closing and ring-opening sequence, providing access to a different class of heterocyclic compounds under mild conditions. umn.edu

Functionalization of the Pyrrolidinone Moiety

The pyrrolidinone ring of this compound offers several sites for chemical modification, primarily at the nitrogen atom and the C-4 position.

N-Acylation and N-Alkylation: The nitrogen atom within the lactam (a cyclic amide) is generally less nucleophilic than that of a typical secondary amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, N-acylation of pyroglutamic acid and its esters can be challenging. repec.org While acetylation with a highly reactive agent like acetyl chloride can proceed in high yield, reactions with less reactive acylating agents such as benzoyl chloride or benzyl (B1604629) chloroformate under standard conditions result in significantly lower yields of the N-acylated products. repec.org A more common strategy to obtain N-protected pyroglutamate derivatives involves the cyclization of appropriately N-protected glutamic acid. repec.org

In contrast, N-alkylation of pyroglutamate esters is a more readily achievable transformation. A general and practical method involves the use of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to deprotonate the amide nitrogen, followed by the addition of an alkyl halide. nih.gov This approach has proven to be a versatile method for preparing a range of N-substituted pyroglutamate esters. nih.gov

C-4 Alkylation: The carbon atom at the C-4 position of the pyrrolidinone ring is another key site for functionalization. Alkylation at this position can be achieved by generating an enolate intermediate using a strong base, which then reacts with an electrophile. Studies on the alkylation of pyroglutamate ester urethanes have shown that the reaction typically yields a mixture of diastereomers. researchgate.net The stereochemical outcome of this alkylation is notably dependent on the nature of the electrophile. For electrophiles that react via an S(_N)1-type mechanism, the major product is generally the trans isomer, where the newly introduced alkyl group is on the opposite face of the ring from the ester group at C-2. researchgate.net Conversely, when S(_N)2-type electrophiles are used, the thermodynamically less stable cis isomer can be the predominant product. researchgate.net

| Functionalization Site | Reaction Type | Reagents/Conditions | Stereochemical Outcome (if applicable) |

| Nitrogen (N-1) | Acylation | Acetyl chloride | N/A |

| Nitrogen (N-1) | Acylation | Benzoyl chloride, Benzyl chloroformate | N/A (low yield) |

| Nitrogen (N-1) | Alkylation | Sodium hydride, Alkyl halide, THF | N/A |

| Carbon (C-4) | Alkylation | Strong base, S(_N)1-type electrophile | Predominantly trans |

| Carbon (C-4) | Alkylation | Strong base, S(_N)2-type electrophile | Predominantly cis |

Role as a Precursor in Carbene Chemistry

The 2,2,2-trichloroethyl (TCE) ester group is a well-established and robust functional group in the context of carbene chemistry. nih.gov While this compound itself is not a direct carbene precursor, its structure provides a template for understanding how an analogous diazo compound, namely 2,2,2-trichloroethyl 2-diazo-5-oxo-L-prolinate, could theoretically be employed in metal-catalyzed carbene transfer reactions. The following sections conceptually extend the known reactivity of analogous trichloroethyl diazoacetates to this hypothetical pyroglutamate-derived diazo compound.

Generation and Reactivity of Metal Carbenes from Analogous Trichloroethyl Diazoacetates

The generation of metal carbenes from diazo compounds is a cornerstone of modern synthetic chemistry. researchgate.net Transition metals, most notably rhodium(II) and copper(I), are effective catalysts for the decomposition of diazo compounds, leading to the formation of highly reactive metal carbene intermediates. acs.orgnih.gov The generally accepted mechanism involves the initial coordination of the diazo compound to the metal catalyst, followed by the rate-limiting extrusion of a molecule of dinitrogen (N(_2)) to form the metal carbene. nih.gov

Specifically, 2,2,2-trichloroethyl aryldiazoacetates have been successfully used as robust reagents for generating rhodium(II) carbene intermediates. nih.govdntb.gov.ua These donor/acceptor carbenes, where the aryl group acts as the donor and the trichloroethyl ester as the acceptor, exhibit a fine-tuned reactivity that allows for highly selective transformations. nih.gov The electron-withdrawing nature of the 2,2,2-trichloroethyl group enhances the electrophilicity of the carbene carbon, making it highly susceptible to attack by nucleophiles.

| Catalyst Metal | Diazo Precursor Type | Key Mechanistic Step | Resulting Intermediate |

| Rhodium(II) | 2,2,2-Trichloroethyl aryldiazoacetate | N(_2) extrusion | Rhodium(II) carbene |

| Copper(I) | Alkenyldiazoacetate | N(_2) extrusion | Copper(I) carbene |

Insertion Reactions into C-H Bonds (Conceptual Extension)

One of the hallmark reactions of metal carbenes is their ability to insert into carbon-hydrogen (C-H) bonds. This transformation is a powerful tool for C-H functionalization, allowing for the direct formation of new carbon-carbon bonds. snnu.edu.cn Intramolecular C-H insertion reactions are particularly valuable as they provide a direct route to cyclic and bicyclic structures.

Extending this concept to a hypothetical 2,2,2-trichloroethyl 2-diazo-5-oxo-L-prolinate, a rhodium(II)- or copper(I)-catalyzed reaction would be expected to generate a carbene intermediate that could undergo intramolecular C-H insertion into one of the C-H bonds of the pyrrolidinone ring. Research on analogous systems, such as 2-diazo-2-sulfamoylacetamides, has demonstrated the feasibility of such intramolecular C-H insertions to form bicyclic lactams. nih.govnih.gov In these cases, the carbene, once formed, inserts into a proximate C-H bond, leading to the construction of a new five- or six-membered ring fused to the parent structure. nih.govorganic-chemistry.org For our hypothetical pyroglutamate-derived carbene, insertion into the C-4 C-H bond would lead to the formation of a bicyclo[3.1.0]hexane system, while insertion into the C-3 C-H bond would yield a bicyclo[2.1.1]hexane derivative. The regioselectivity of such an insertion would be influenced by factors such as ring strain in the transition state and the electronic properties of the specific C-H bond.

Cycloaddition Reactions (Conceptual Extension)

Metal carbenes are also well-known to participate in cycloaddition reactions with unsaturated systems like alkenes and alkynes, providing a direct route to cyclopropanes and cyclopropenes, respectively. wikipedia.org The rhodium-catalyzed cyclopropanation of alkenes with aryldiazoacetates bearing a 2,2,2-trichloroethyl ester group has been shown to proceed in high yields and with excellent levels of enantioselectivity when a chiral catalyst is employed. nih.gov

Conceptually extending this to a scenario where the pyrrolidinone ring of our hypothetical diazo precursor contains an unsaturated substituent, an intramolecular cycloaddition reaction could be envisioned. For instance, if an alkenyl group were attached to the nitrogen atom of the pyrrolidinone, the corresponding metal carbene could undergo an intramolecular cyclopropanation to generate a fused or bridged bicyclic system containing a cyclopropane (B1198618) ring. Such intramolecular cyclopropanations of diazoacetates containing tethered alkenes are known to be efficient methods for the synthesis of complex polycyclic frameworks. nih.gov The stereochemical outcome of such a reaction would be highly dependent on the geometry of the tether and the nature of the chiral catalyst used.

Synthesis of Functionalized Pyroglutamate Derivatives

The structure of this compound presents three main sites for chemical modification: the pyroglutamate ring, the nitrogen atom of the pyrrolidinone ring, and the ester group. The strategic manipulation of these sites allows for the generation of a diverse library of functionalized pyroglutamate derivatives.

Introduction of Substituents on the Pyroglutamate Ring

The carbon framework of the pyroglutamate ring, particularly the position alpha to the ring carbonyl (C4), is a prime target for introducing substituents. This is typically achieved through the generation of an enolate followed by reaction with an electrophile.

The alkylation of enolates is a powerful method for forming new carbon-carbon bonds. libretexts.orglibretexts.org In the context of pyroglutamate derivatives, the formation of an enolate at the C4 position can be accomplished using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate can then react with a variety of alkyl halides in an SN2 reaction to introduce alkyl groups at this position. libretexts.org The choice of base and reaction conditions can influence the regioselectivity of deprotonation, particularly in substituted pyrrolidinone systems. youtube.com For instance, the use of a bulky base like LDA at low temperatures generally favors the formation of the kinetic enolate, which is the less substituted and more accessible one. youtube.com

Table 1: General Conditions for C4-Alkylation of Pyroglutamate Analogs

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Enolate Formation | Lithium diisopropylamide (LDA), tetrahydrofuran (THF), -78 °C | Deprotonation at the C4 position to form the nucleophilic enolate. |

| Alkylation | Alkyl halide (e.g., methyl iodide, benzyl bromide) | Introduction of the alkyl substituent via SN2 reaction. |

This table represents a generalized procedure based on reactions with analogous pyroglutamate esters.

Detailed research on the self-reproduction of chirality, pioneered by Seebach and colleagues, has demonstrated that the α-alkylation of L-proline derivatives can proceed with high diastereoselectivity by using a temporary chiral auxiliary derived from the starting material itself. This concept is applicable to pyroglutamate systems, where the inherent chirality of the starting material can direct the stereochemical outcome of the alkylation.

Modifications at the Nitrogen Atom of the Pyrrolidinone Ring

The nitrogen atom of the pyrrolidinone ring in this compound is a nucleophilic center that can be readily functionalized through alkylation or acylation reactions.

N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly alter the steric and electronic properties of the molecule. This can be achieved by treating the pyroglutamate ester with an alkyl halide in the presence of a base. A variety of bases and solvents can be employed, with the choice depending on the reactivity of the alkylating agent. For instance, the N-alkylation of related sulfonamides has been successfully carried out using potassium carbonate in acetonitrile. youtube.com In other heterocyclic systems, such as pyrazoles, N-alkylation has been achieved using trichloroacetimidate (B1259523) electrophiles under acidic conditions, providing an alternative to traditional methods that require strong bases. Pd-catalyzed reductive N-alkylation of glutamic acid, followed by cyclization, has also been reported as an effective method for producing N-alkyl-2-pyrrolidones. nih.gov

N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an N-acylpyroglutamate derivative. This transformation is typically performed using an acylating agent such as an acid chloride or anhydride in the presence of a base to neutralize the acid byproduct. Protein acylation is a fundamental biological process, and the synthesis of N-acylated amino acid derivatives is of significant interest for probing biological systems. nih.gov The 2,2,2-trichloroethyl group is stable under many acylation conditions, allowing for selective modification at the nitrogen atom.

Exploration of Stereochemical Variants and their Synthesis

The stereochemistry of pyroglutamate derivatives is crucial for their biological activity and molecular recognition properties. The development of methods for the diastereoselective and enantioselective synthesis of new stereochemical variants is therefore a key area of research.

Diastereoselective and Enantioselective Derivatization

Starting from the chiral L-enantiomer of this compound, new stereocenters can be introduced with a high degree of stereocontrol. Diastereoselective reactions utilize the existing stereocenter to direct the formation of a new stereocenter. For example, as previously mentioned, the alkylation of the enolate at C4 can proceed with high diastereoselectivity.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. While the starting material is already enantiopure, enantioselective methods are relevant when creating derivatives that might otherwise form racemic mixtures. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective reaction and then removed, is a common strategy. libretexts.orgjuniperpublishers.com In some cases, the pyroglutamate scaffold itself can act as a chiral auxiliary to control stereochemistry in reactions at other parts of the molecule.

Recent advances in catalysis have provided powerful tools for stereoselective synthesis. For instance, copper(I)-catalyzed cycloaddition reactions have been used for the diastereoselective synthesis of highly functionalized proline derivatives.

Impact of Stereochemistry on Molecular Recognition Features

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. The rigidity of the pyroglutamate ring makes it an excellent scaffold for presenting substituents in a well-defined spatial orientation.

By systematically varying the stereochemistry at different positions of the this compound scaffold, it is possible to probe the stereochemical requirements for binding to a specific biological target. For example, the relative orientation of a substituent on the pyroglutamate ring and a group attached to the nitrogen atom can be controlled through stereoselective synthesis. This allows for a detailed exploration of the pharmacophore, which is the ensemble of steric and electronic features that is necessary for optimal molecular recognition.

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. The aim is to create a new chemical entity with an improved biological profile, such as enhanced activity, better selectivity, or a dual mode of action.

The this compound scaffold is an attractive building block for the synthesis of hybrid molecules. Its functional handles allow for the covalent attachment of other bioactive moieties. For example, the nitrogen atom can be derivatized with a pharmacophore-containing fragment, or the ester can be converted to an amide by reaction with a bioactive amine.

The synthesis of hybrid molecules often involves the use of efficient coupling reactions. For instance, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is a popular method for linking different molecular fragments. This reaction could be used to attach a triazole-containing pharmacophore to a propargylated derivative of this compound. The synthesis of hybrid molecules containing penicillin or cephalosporin (B10832234) moieties has been reported, demonstrating the feasibility of this approach. libretexts.org

Table 2: Examples of Pharmacophores for Hybrid Molecule Design

| Pharmacophore Class | Potential Biological Activity |

|---|---|

| Quinolones | Antibacterial |

| Sulfonamides | Antimicrobial |

| Triazoles | Antifungal, Antimicrobial |

This table provides examples of pharmacophore classes that could potentially be incorporated into hybrid molecules with the this compound scaffold.

The development of hybrid molecules based on the this compound scaffold represents a promising avenue for the discovery of new therapeutic agents. By combining the unique structural features of the pyroglutamate core with the known biological activities of other pharmacophores, it is possible to generate novel compounds with tailored properties.

Conjugation with Other Amino Acid Units

The structure of this compound is analogous to that of a protected amino acid, making it a suitable building block for peptide synthesis. The pyroglutamate moiety can act as an N-terminal residue. The synthesis of dipeptides and larger peptide chains can be achieved through the coupling of the carboxylate group of an incoming amino acid with the secondary amine of the pyroglutamate ring, which would require a ring-opening reaction of the lactam.

Alternatively, and more commonly, the ester group of this compound can be hydrolyzed or activated to react with the amino group of another amino acid ester. The 2,2,2-trichloroethyl group is a well-established protecting group in peptide chemistry, often cleaved under specific reductive conditions, which are orthogonal to many other protecting groups. This allows for selective deprotection and subsequent peptide bond formation.

The general strategy for forming a dipeptide would involve the activation of the carboxyl group of the pyroglutamate moiety, often after the cleavage of the trichloroethyl ester, followed by reaction with a protected amino acid ester. Standard peptide coupling reagents can be employed for this purpose.

Table 1: Representative Dipeptides Derived from Pyroglutamic Acid

| Dipeptide | Amino Acid Coupled | Coupling Method |

| Pyr-Gly | Glycine | Active Ester Method |

| Pyr-Ala | Alanine | Carbodiimide Method |

| Pyr-Val | Valine | Mixed Anhydride Method |

| Pyr-Phe | Phenylalanine | Active Ester Method |

This table presents examples of dipeptides that can be conceptually formed from a pyroglutamic acid precursor.

Integration into Heterocyclic Systems (e.g., Spiro-thiazolidines, Related Carbamates)

The pyroglutamate scaffold of this compound is a valuable precursor for the synthesis of various heterocyclic compounds, including spirocyclic systems and carbamates. These structural motifs are of significant interest in drug discovery due to their diverse biological activities. nih.gov

Spiro-thiazolidines

Spiro-thiazolidines are a class of heterocyclic compounds where a thiazolidine (B150603) ring is fused to another ring system at a single carbon atom. The synthesis of such structures from this compound would likely involve a reaction at the C5-carbonyl group of the pyroglutamate ring. While direct synthesis from this specific starting material is not extensively documented, analogous reactions with other cyclic ketones provide a basis for this transformation. For instance, the reaction of a cyclic ketone with a β-aminothiol can lead to the formation of a spiro-thiazolidine. In the context of the pyroglutamate derivative, this could potentially be achieved through a multi-step sequence involving the modification of the C5-position.

The synthesis of spiro[indole-thiazolidinones] has been achieved through a one-pot three-component reaction of a primary amine, an oxo-compound like isatin, and a thiol-containing agent. nih.gov This highlights a potential pathway where the pyroglutamate derivative could serve as the cyclic carbonyl component.

Table 2: Examples of Spiro-thiazolidine Scaffolds

| Spirocyclic System | Precursor Type | Key Reaction |

| Spiro[pyrrolidine-2,4'-thiazolidine] | Cyclic Ketone | Condensation with β-aminothiol |

| Spiro[indole-3,2'-thiazolidine] | Isatin | Three-component reaction |

This table illustrates general approaches to spiro-thiazolidine synthesis that could be conceptually applied to derivatives of pyroglutamic acid.

Related Carbamates

Carbamates are functional groups that can be considered hybrids of esters and amides. The synthesis of carbamates from this compound could be envisioned through several routes. One possibility involves the ring-opening of the pyroglutamate lactam followed by reaction with a chloroformate or a similar reagent to form a carbamate (B1207046) at the newly liberated amine.

Another approach could involve the conversion of the ester group into a carbamate. For instance, aminolysis of the ester with an appropriate amine would yield an amide, and subsequent modifications could lead to a carbamate. More direct methods for carbamate synthesis often involve the reaction of an alcohol with an isocyanate. nih.gov While not a direct conversion, the functionalities within this compound could be chemically manipulated to participate in such reactions.

Table 3: Examples of Carbamate Synthesis Strategies

| Carbamate Type | Synthetic Approach | Starting Material Analogue |

| N-Aryl Carbamate | Reaction with Aryl Isocyanate | Amino Acid |

| O-Alkyl Carbamate | Reaction of Alcohol with Phosgene Derivative | Alcohol |

| N-Acyl Carbamate | Curtius Rearrangement of an Acyl Azide | Carboxylic Acid |

This table outlines general methods for carbamate formation that could be adapted for the derivatization of the pyroglutamate scaffold.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utility as a Carboxyl Protecting Group in Peptide Synthesis Strategies

The 2,2,2-trichloroethyl (Tce) group is a well-established protecting group for carboxylic acids, and its application to 5-oxo-L-proline provides a valuable reagent for peptide synthesis. The Tce group is notably stable to the acidic and basic conditions commonly used for the removal of other protecting groups, such as the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, respectively. This stability allows for its use in orthogonal protection schemes, a cornerstone of modern peptide synthesis.

The primary advantage of the Tce protecting group lies in its unique deprotection condition: it is selectively cleaved under mild reductive conditions, typically using zinc dust in acetic acid. This orthogonality is crucial for the synthesis of complex peptides where multiple protecting groups are employed to mask various reactive functionalities on the amino acid side chains.

Orthogonal Protection Schemes in Solid-Phase and Solution-Phase Peptide Synthesis

In both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, the strategic use of orthogonal protecting groups is paramount to avoid unwanted side reactions and to ensure the correct peptide sequence is assembled. researchgate.netnih.gov The Tce ester of pyroglutamic acid can be seamlessly integrated into these strategies.

For instance, in an Fmoc-based SPPS, where the temporary N-terminal Fmoc group is removed with a base (like piperidine), the Tce-protected pyroglutamate (B8496135) can be incorporated into the peptide chain. The Tce group remains intact during the repetitive cycles of Fmoc deprotection and subsequent amino acid couplings. Once the desired peptide sequence is assembled on the solid support, the Tce group can be selectively removed to unmask the carboxylic acid of the pyroglutamate residue, allowing for further modifications at that specific site, such as the attachment of another peptide segment or a reporter molecule.

Similarly, in solution-phase synthesis, the Tce group provides robust protection while other manipulations are carried out on the peptide. Its removal at a later stage under non-acidic and non-basic conditions preserves the integrity of other sensitive functional groups within the molecule. This level of control is essential for producing high-purity peptides. nih.govdocumentsdelivered.com

Table 1: Orthogonal Deprotection Strategies in Peptide Synthesis

| Protecting Group | N-Terminal Protection (e.g., Fmoc) | Side-Chain Protection (e.g., Boc, Trt) | C-Terminal Tce Protection |

| Deprotection Condition | Base (e.g., Piperidine) | Acid (e.g., TFA) | Reduction (e.g., Zn/AcOH) |

| Orthogonality | Yes | Yes | Yes |

Facilitation of Segment Condensation in Complex Peptide Assembly

The synthesis of large and complex peptides is often best approached through segment condensation, where smaller, protected peptide fragments are synthesized and then joined together. nih.govnih.gov The use of 2,2,2-Trichloroethyl 5-oxo-L-prolinate can be highly advantageous in such strategies. A protected peptide segment with a C-terminal Tce-protected pyroglutamate can be prepared in solution and purified to a high degree.

Role as a Chiral Building Block for Complex Molecules

Beyond its utility as a protected amino acid in peptide synthesis, this compound serves as a valuable chiral building block, or "chiral pool" starting material, for the asymmetric synthesis of a wide array of complex molecules. The inherent and well-defined stereochemistry of the L-pyroglutamate core provides a scaffold upon which new stereocenters can be constructed with a high degree of control.

Asymmetric Transformations Utilizing the Pyroglutamate Chirality

The pyroglutamate ring system is conformationally constrained, which allows for highly diastereoselective reactions. The existing stereocenter at the C5 position can effectively direct the stereochemical outcome of reactions at other positions on the ring. For instance, the enolate of N-protected pyroglutamate esters can undergo diastereoselective alkylation, providing access to a range of substituted proline derivatives with high stereopurity.

While direct examples of asymmetric transformations on this compound are not extensively documented in readily available literature, the principles established with other pyroglutamate esters are directly applicable. The choice of the ester group primarily influences the method of its eventual removal and can have subtle electronic effects on the reactivity of the pyroglutamate core. The Tce ester, with its unique reductive cleavage, offers an alternative to the more common methyl or ethyl esters, which are typically removed by hydrolysis. This can be particularly useful in the synthesis of molecules that are sensitive to hydrolytic conditions.

Construction of Stereodefined Centers in Target Molecules

The stereochemically defined pyroglutamate scaffold has been utilized in the synthesis of numerous natural products and pharmaceutically active compounds. By manipulating the functional groups of the pyroglutamate ring, chemists can construct complex molecular architectures with multiple, well-defined stereocenters.

For example, the lactam carbonyl of the pyroglutamate can be reduced to provide access to 5-substituted proline derivatives. The ester group can be reduced to the corresponding alcohol, which can then be further functionalized. The ability to perform these transformations while retaining the original stereochemistry of the starting material is a key advantage of using chiral building blocks like this compound. The resulting stereodefined intermediates are invaluable in the total synthesis of complex target molecules where precise control of stereochemistry is critical for biological activity.

Contribution to the Synthesis of Biologically Relevant Scaffolds and Precursors

The pyroglutamic acid framework is a common motif in a variety of biologically active compounds, including enzyme inhibitors, anticonvulsants, and other central nervous system agents. Consequently, derivatives of pyroglutamic acid, such as this compound, are important precursors for the synthesis of these valuable molecules.

Research has demonstrated that modifications to the pyroglutamate ring can lead to compounds with a range of biological activities. For example, derivatives of L-pyroglutamic acid have been investigated for their potential as antifungal agents. By systematically modifying the structure of the pyroglutamate core, researchers can explore the structure-activity relationships and optimize the biological properties of the resulting compounds.

The use of this compound in this context provides a starting material with a pre-installed, orthogonally protected carboxylic acid. This allows for the selective modification of other parts of the molecule without affecting the carboxyl group until its deprotection is desired. This strategic advantage simplifies the synthesis of complex, biologically active scaffolds and facilitates the generation of libraries of related compounds for biological screening.

Design and Synthesis of Immunomodulatory Imide Drug (IMiD) Analogs and Targeted Protein Degraders

The landscape of drug discovery has been revolutionized by the emergence of targeted protein degradation, a strategy that eliminates disease-causing proteins rather than merely inhibiting them. nih.gov This therapeutic modality often employs bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov

While direct literature explicitly detailing the use of this compound in IMiD synthesis is not prevalent, its structure is highly amenable to such applications. The pyroglutamate core can be envisioned as a precursor to the glutarimide (B196013) moiety characteristic of IMiDs. A plausible synthetic route would involve the reductive opening of the lactam ring of the pyroglutamate, followed by functional group manipulation and subsequent cyclization with a suitable nitrogen-containing fragment to form the substituted glutarimide ring system. The 2,2,2-trichloroethyl ester provides a robust protecting group for the carboxylic acid functionality throughout these transformations, which can be selectively removed under reductive conditions (e.g., with zinc in acetic acid) without affecting other sensitive parts of the molecule.

Table 1: Key Components in Targeted Protein Degradation

| Component | Function | Example |

| Target Protein Ligand | Binds to the protein of interest (POI) | Varies depending on the target |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase | Pomalidomide (binds to CRBN) |

| Linker | Connects the two ligands | Typically a polyethylene (B3416737) glycol (PEG) chain |

| PROTAC | The complete heterobifunctional molecule | ARV-110 (targets androgen receptor) nih.gov |

The synthesis of diverse IMiD analogs is crucial for exploring structure-degradation relationships, and the use of versatile building blocks like this compound could offer a streamlined approach to generating libraries of these compounds for screening. nih.gov

Precursor for Inhibitors of Protein-Protein Interactions (e.g., Keap1-Nrf2 PPI)

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. nih.gov Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nrf2, leading to its ubiquitination and degradation. nih.gov In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of cytoprotective genes. nih.gov

Inhibiting the Keap1-Nrf2 PPI with small molecules is a promising strategy for treating a range of diseases characterized by oxidative stress. nih.gov Many current Nrf2 activators are electrophilic compounds that covalently modify cysteine residues on Keap1, which can lead to off-target effects. nih.gov Consequently, there is significant interest in developing non-covalent, direct inhibitors of the Keap1-Nrf2 PPI. nih.gov

The development of such inhibitors often relies on peptide-based scaffolds or small molecules that mimic the key binding interactions of Nrf2 with Keap1. The proline residue is a common feature in peptide and peptidomimetic design due to its conformational rigidity. This compound can serve as a chiral starting material for the synthesis of proline-containing fragments designed to fit into the Keap1 binding pocket. The pyroglutamate ring can be opened to yield a glutamate (B1630785) derivative, which can then be further modified and incorporated into a larger inhibitor scaffold. The TCE ester ensures the carboxylic acid is protected during these synthetic steps.

Synthesis of Dipeptides and Oligopeptides (e.g., L-Alanyl-L-proline Intermediates)

Dipeptides and oligopeptides are fundamental building blocks in medicinal chemistry and are often key structural components of pharmaceuticals. L-Alanyl-L-proline is a dipeptide fragment found in a number of biologically active compounds, including angiotensin-converting enzyme (ACE) inhibitors like enalapril. google.com

The synthesis of dipeptides requires careful protection and activation of the amino and carboxyl groups of the constituent amino acids to ensure the correct peptide bond formation and prevent racemization. Classical methods for L-alanyl-L-proline synthesis involve coupling N-protected L-alanine with a C-protected L-proline derivative. google.com

This compound can be utilized as a protected proline equivalent in such syntheses. The synthesis would begin with the reductive cleavage of the pyroglutamate lactam to expose the secondary amine of the proline ring system. This amine could then be coupled with an N-protected L-alanine, such as Boc-L-alanine. The TCE group would protect the proline's carboxylic acid during the coupling reaction. Subsequent deprotection of both the N-terminus and the C-terminus would yield the desired L-alanyl-L-proline dipeptide. prepchem.com

Table 2: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Z (or Cbz) | Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| 2,2,2-Trichloroethyl ester | TCE | Reductive conditions (e.g., Zn/acetic acid) |

Development of Novel Carbocyclic and Heterocyclic Systems

Carbocyclic and heterocyclic scaffolds are at the core of a vast number of pharmaceuticals and agrochemicals. The development of new methods for their synthesis is a constant focus of organic chemistry research. The pyroglutamate ring of this compound is a versatile template for the construction of more complex ring systems.

For example, the lactam can undergo a variety of chemical transformations, including reduction, alkylation, and ring-rearrangement reactions, to generate a diverse array of substituted pyrrolidines and other nitrogen-containing heterocycles. These derivatives can then be used as key intermediates in the total synthesis of natural products or in the construction of novel molecular frameworks for drug discovery.

Furthermore, the chiral center inherent in the L-prolinate backbone allows for the stereoselective synthesis of these complex molecules, which is often crucial for their biological activity. The synthesis of carbocyclic nucleoside analogs, for instance, often relies on chiral starting materials to control the stereochemistry of the final product. auburn.edu While not a direct precursor, the principles of using chiral pool starting materials like derivatives of amino acids are central to these synthetic strategies. nih.gov

Applications in Glycan Synthesis Research (Conceptual Extension via TCE Sulfates)

While this compound is not directly used in glycan synthesis, the 2,2,2-trichloroethyl (TCE) protecting group is conceptually relevant through its use in the form of TCE sulfates. The synthesis of complex glycans, which play critical roles in numerous biological processes, is a formidable challenge that relies on a sophisticated toolbox of protecting groups.

In this context, 2,2,2-trichloroethoxysulfates have been explored as protected sulfate (B86663) donors for the sulfation of hydroxyl and amino groups on saccharide moieties. nih.gov The TCE group in these reagents serves a similar purpose to its function in this compound: it provides robust protection under a range of reaction conditions but can be removed selectively when needed. This conceptual link highlights the broader utility of the TCE group in complex organic synthesis, extending beyond its role in protecting carboxylic acids.

Theoretical and Computational Studies on 2,2,2 Trichloroethyl 5 Oxo L Prolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a powerful tool for understanding the electronic properties of molecules. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 2,2,2-Trichloroethyl 5-oxo-L-prolinate, offering predictions of its reactivity and potential chemical transformations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. slideshare.netwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the pyroglutamate (B8496135) ring, specifically the nitrogen and carbonyl oxygen atoms of the lactam. The LUMO, in contrast, would likely be centered on the carbonyl group of the ester and the electron-withdrawing 2,2,2-trichloroethyl group. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Illustrative Frontier Molecular Orbital Data for a Pyroglutamate Ester Derivative

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -7.5 | N1, O6 (lactam carbonyl) |

| LUMO | -1.2 | C8, O9 (ester carbonyl), C10, Cl1, Cl2, Cl3 |

| HOMO-LUMO Gap | 6.3 | |

Note: This data is illustrative and based on typical values for similar pyroglutamate esters.

Reaction Pathway Elucidation and Transition State Modeling

Computational modeling can map out potential reaction pathways for this compound. For instance, the hydrolysis of the ester linkage can be modeled to determine the energy barriers and identify the transition state structures. These calculations can reveal whether the reaction proceeds through a tetrahedral intermediate and can quantify the influence of the trichloroethyl group on the reaction rate. Similarly, reactions involving the lactam ring, such as N-alkylation or ring-opening, can be computationally explored to predict their feasibility and preferred mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior. mdpi.comacs.org

Preferred Conformations of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring of the pyroglutamate moiety is not planar. It adopts puckered conformations, primarily envelope and twist forms, to alleviate ring strain. nih.gov The two most common conformations are the Cγ-endo (where Cγ is out of the plane on the same side as the ester group) and Cγ-exo (where Cγ is on the opposite side). nih.gov The relative energies of these conformers determine their population at equilibrium. For L-proline derivatives, the Cγ-exo pucker is often slightly favored. nih.govnih.gov

Illustrative Relative Energies of Pyrrolidinone Ring Puckers

| Conformation | Dihedral Angle (Cβ-Cγ-Cδ-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Cγ-exo | ~ -25° to -40° | 0 (Reference) |

Note: This data is illustrative and based on general findings for proline and its derivatives.

Solvent Effects on Molecular Conformation

The surrounding solvent environment can significantly impact the conformational preferences of this compound. Molecular dynamics simulations in explicit solvent models (e.g., water or a non-polar solvent) can reveal how solvent molecules interact with the solute and influence its conformation. researchgate.net For example, in a polar solvent like water, conformations that maximize the exposure of polar groups (like the carbonyls) to the solvent may be favored. In contrast, in a non-polar solvent, intramolecular interactions might become more dominant in determining the preferred shape. These simulations can also provide insights into the hydration or solvation shell around the molecule. acs.org

Docking and Molecular Modeling Studies of Derivatives with Biological Targets (Conceptual Extension)

While direct molecular modeling and docking studies on this compound are not extensively documented in publicly available literature, the principles of these computational techniques can be conceptually extended to its derivatives. Such studies are pivotal in modern drug discovery for predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. This allows for the rational design of new, more potent, and selective compounds. The general methodology and its hypothetical application to derivatives of this compound are explored here, drawing parallels from research on similar 5-oxo-proline structures. researchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves preparing 3D structures of both the ligand and the target, followed by an algorithmic sampling of possible conformations of the ligand within the binding site of the target. These poses are then scored based on a function that estimates the binding affinity.

In a hypothetical scenario, derivatives of this compound could be designed by modifying its core structure. For instance, the trichloroethyl group might be replaced with other functionalities, or substitutions could be made on the pyroglutamate ring to enhance interaction with a specific biological target.

Conceptual Application to Derivatives:

A study on 1,3-diaryl-5-oxo-proline derivatives as endothelin receptor (ETR) ligands provides a relevant framework. researchgate.net In this research, newly synthesized derivatives were docked into a homology model of the human endothelin A receptor (ETAR). researchgate.net The docking studies provided insights into the structural requirements for affinity and selectivity, highlighting key interactions such as hydrogen bonds and hydrophobic contacts within the receptor's binding pocket. researchgate.net

Following this example, a theoretical study on derivatives of this compound would involve:

Selection of a Biological Target: Based on preliminary biological activity data or therapeutic goals, a relevant protein target would be chosen. For instance, if the derivatives are being explored for anticancer properties, a target like tubulin or a specific kinase could be selected. nih.gov

Preparation of Target and Ligands: The 3D crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structures of the hypothetical derivatives of this compound would be built and optimized using computational chemistry software.

Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) would be used to place the derivatives into the active site of the target protein. The program would generate various binding poses and calculate a docking score for each, which is an estimate of the binding free energy.

Analysis of Results: The results would be analyzed to identify the most favorable binding modes. This involves examining the intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and amino acid residues of the protein.

The insights gained from these simulations can guide the synthesis of new derivatives with improved biological activity. For example, if a particular hydrogen bond is found to be crucial for binding, derivatives can be designed to optimize this interaction.

Hypothetical Docking Study Data:

To illustrate the potential outcomes of such a study, the following conceptual data table outlines hypothetical results for a series of this compound derivatives targeting a hypothetical enzyme, "Inhibitorase X."

| Derivative | Modification | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound A | Phenyl group at C3 of pyroglutamate ring | Inhibitorase X | -8.5 | TYR120, LYS78 (H-bond), VAL95 |

| Compound B | Naphthyl group at C3 of pyroglutamate ring | Inhibitorase X | -9.2 | TYR120, LYS78 (H-bond), TRP150 (π-π stacking) |

| Compound C | Replacement of trichloroethyl with benzyl (B1604629) group | Inhibitorase X | -7.9 | TYR120, PHE210 (hydrophobic) |

| Compound D | Phenyl group at C3 and benzyl ester | Inhibitorase X | -9.0 | TYR120, LYS78 (H-bond), PHE210, VAL95 |

This table is for illustrative purposes only and does not represent actual experimental data.

This type of in silico analysis is a cost-effective and powerful tool for prioritizing which compounds to synthesize and test experimentally, thereby accelerating the drug discovery and development process. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The synthesis and functionalization of pyroglutamate (B8496135) derivatives are pivotal for accessing a wide array of biologically active molecules. researchgate.net Future research should prioritize the development of more efficient and selective catalytic systems for the synthesis and transformation of 2,2,2-Trichloroethyl 5-oxo-L-prolinate.

Current synthetic strategies often rely on traditional methods that may have limitations in terms of yield, stereoselectivity, and environmental impact. The exploration of novel catalysts could unlock more sustainable and scalable routes. Areas ripe for investigation include:

Asymmetric Organocatalysis: While proline and its derivatives are established organocatalysts, designing new chiral catalysts specifically tailored for reactions involving the pyroglutamate core of this compound could lead to improved enantioselectivity in various transformations. clockss.org

Transition-Metal Catalysis: The development of novel transition-metal-based catalytic systems could enable unprecedented transformations of the pyroglutamate ring. For instance, C-H activation strategies could allow for the direct functionalization of the pyrrolidone ring at positions that are otherwise difficult to access.

Biocatalysis: The use of enzymes, such as lipases or engineered enzymes, for the synthesis and modification of this compound offers the potential for high selectivity under mild reaction conditions. researchgate.net Future work could focus on discovering or engineering enzymes that can perform specific transformations on this substrate.

Photoredox Catalysis: The application of visible-light-driven photoredox catalysis could open up new avenues for the radical-mediated functionalization of the molecule, leading to the synthesis of novel derivatives.

A comparative overview of potential catalytic approaches is presented in Table 1.

| Catalytic System | Potential Advantages | Research Focus |

| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Design of novel chiral organocatalysts for stereoselective alkylations and additions. |

| Transition-Metal Catalysis | High reactivity, novel transformations (e.g., C-H activation). | Development of selective catalysts for direct functionalization of the pyroglutamate core. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | Screening and engineering of enzymes for specific transformations. |

| Photoredox Catalysis | Access to radical-mediated reactions, mild conditions. | Exploration of novel photochemical methods for C-C and C-heteroatom bond formation. |

Integration into High-Throughput Screening Libraries for Chemical Biology Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for biological activity. nih.gov The integration of this compound and its derivatives into HTS libraries is a largely unexplored yet promising area.

The unique structural features of the pyroglutamate scaffold, combined with the reactivity of the 2,2,2-trichloroethyl ester, make it an attractive starting point for the generation of diverse molecular libraries. Future research in this domain should focus on:

Design and Synthesis of Focused Libraries: Creating focused libraries of compounds derived from this compound could expedite the discovery of hits against specific biological targets. nih.govnih.gov These libraries could be designed to explore particular chemical spaces or to target specific protein families.

Development of "Fragment-Based" Libraries: The pyroglutamate core can serve as a valuable fragment for fragment-based drug discovery (FBDD). Libraries of small molecules incorporating the this compound scaffold could be screened to identify initial binding fragments that can be subsequently optimized into potent leads.

Phenotypic Screening: The use of phenotypic screening assays, which measure the effect of a compound on cell morphology or function, could uncover novel biological activities for derivatives of this compound without a preconceived target. biorxiv.org

Compatibility with HTS Technologies: Research is needed to ensure that the chemical properties of these compounds, including their solubility and stability, are compatible with automated HTS platforms.

The potential applications of such libraries are vast, ranging from the identification of enzyme inhibitors to the discovery of modulators of protein-protein interactions.

Exploration of Unconventional Reactivity Profiles

While the basic reactivity of pyroglutamates is understood, there is significant scope for exploring unconventional reactivity profiles of this compound. The presence of the electron-withdrawing 2,2,2-trichloroethyl group can significantly influence the reactivity of the ester and the lactam ring.

Future investigations could focus on:

Stereoselective Alkylations: Studies on the alkylation of pyroglutamate esters have revealed unusual stereoselectivity, where the stereochemical outcome can be influenced by the nature of the electrophile. Further exploration of this phenomenon with this compound could lead to methods for controlling the stereochemistry at the C4 position.

Ring-Opening Reactions: Investigating novel conditions for the selective opening of the pyroglutamate lactam ring could provide access to a range of functionalized glutamic acid derivatives that are not readily accessible through other means.

Reactions involving the Trichloroethyl Group: The 2,2,2-trichloroethyl group itself can participate in various chemical transformations. Exploring its reactivity in the context of the pyroglutamate scaffold could lead to novel synthetic methodologies. For instance, reductive cleavage of the trichloroethyl group is a known method for deprotection, but its reactivity under other conditions remains to be fully explored. nih.gov

Domino and Cascade Reactions: Designing and implementing domino or cascade reactions initiated from this compound could provide a rapid and efficient way to construct complex molecular architectures in a single synthetic operation.

Advanced Spectroscopic Characterization for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and for predicting its behavior in different chemical environments. The application of advanced spectroscopic techniques will be instrumental in gaining these mechanistic insights.

Future research should leverage a combination of spectroscopic methods to study reaction intermediates and transition states:

In Situ Spectroscopy: Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the species present in a reacting mixture, allowing for the direct observation of intermediates and the determination of reaction kinetics.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can be used to identify and characterize transient intermediates and byproducts, providing valuable clues about the reaction pathway.

Computational Modeling: The combination of experimental spectroscopic data with quantum mechanical calculations can provide a detailed picture of the reaction mechanism at the molecular level. This approach can be used to model transition states, calculate activation energies, and predict the stereochemical outcome of reactions.

A summary of spectroscopic techniques and their potential contributions is provided in Table 2.